molecular formula C17H31F3O B115815 1,1,1-Trifluoroheptadecan-2-one CAS No. 141022-99-3

1,1,1-Trifluoroheptadecan-2-one

Cat. No. B115815
M. Wt: 308.4 g/mol
InChI Key: MAHYXYTYTLCTQD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroheptadecan-2-one, also known as Palmityl Trifluoromethyl Ketone, is an alpha-haloketone . It belongs to the class of organic compounds known as alpha-haloketones . These are organic compounds containing a halogen atom attached to the alpha carbon atom relative to the C=O group .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoroheptadecan-2-one is C17H31F3O . Its molecular weight is 308.4 g/mol . The IUPAC name is 1,1,1-trifluoroheptadecan-2-one . The InChI is 1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoroheptadecan-2-one include a molecular weight of 308.4 g/mol . It has an XLogP3 of 8.5 , indicating its lipophilicity. It has no hydrogen bond donors and has four hydrogen bond acceptors . It has 14 rotatable bonds , suggesting its flexibility. The exact mass is 308.23270009 g/mol .

Scientific Research Applications

  • Summary of the Application : 1,1,1-Trifluoroheptadecan-2-one, also known as PACOCF3, is used as a selective inhibitor of phospholipase A2 (PLA2), an enzyme that plays a crucial role in the inflammatory response . By inhibiting this enzyme, PACOCF3 can help to reduce inflammation.
  • Methods of Application or Experimental Procedures : PACOCF3 is typically used in vitro, meaning it is applied to cells in a controlled environment outside of a living organism . The specific concentration used can vary depending on the experiment, but one source mentions an IC50 value of 3.8 μM, indicating that this is the concentration required to inhibit 50% of PLA2 activity .
  • Results or Outcomes : PACOCF3 has been found to be four times more potent than arachidonyl trifluoromethyl ketone, another PLA2 inhibitor . It has also been found to alter calcium signaling and impair memory acquisition and retrieval . These effects have been observed both in vitro and in vivo, meaning they occur in both a controlled laboratory environment and within a living organism .

properties

IUPAC Name

1,1,1-trifluoroheptadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHYXYTYTLCTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274441
Record name PACOCF3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoroheptadecan-2-one

CAS RN

141022-99-3
Record name 1,1,1-Trifluoro-2-heptadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141022-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PACOCF3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Heptadecanone, 1,1,1-trifluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Surendirakumar, WS Devi, S Vaithilingam - Vegetos, 2023 - Springer
Endophyte fungus Phoma herbarum (NFCCI 4035) was previously isolated and identified from healthy leaf tissue of Meriandra bengalensis Benth plant from Manipur. We recently …
Number of citations: 2 link.springer.com
D O'Connell - 2008 - search.proquest.com
Endothelial lipase (EL) is the most recently discovered member of the triglyceride lipase gene family. It shares considerable sequence and, presumably, structural homology to other …
Number of citations: 0 search.proquest.com

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